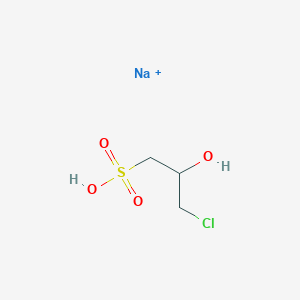
Penicillin F
Overview
Description
Penicillin F, also known as 2-pentenyl penicillin, is one of the naturally occurring penicillins produced by the mold Penicillium notatum. It was one of the first penicillins discovered and is part of the beta-lactam antibiotic family. This compound has a unique structure that includes a thiazolidine ring fused to a beta-lactam ring, with a 2-pentenyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicillin F is synthesized through the fermentation process using Penicillium notatum. The biosynthesis involves the condensation of L-cysteine and L-valine to form the beta-lactam thiazolidine ring. The process is non-ribosomal and involves several enzymatic steps, including the formation of isopenicillin N, which is then converted to this compound by the addition of the 2-pentenyl side chain .
Industrial Production Methods: Industrial production of this compound involves submerged fermentation using high-yield strains of Penicillium notatum. The fermentation medium is carefully controlled to optimize the production of this compound. The process includes the addition of specific precursors to direct the biosynthesis towards the desired penicillin. After fermentation, the penicillin is extracted and purified through a series of chemical and physical processes .
Chemical Reactions Analysis
Types of Reactions: Penicillin F undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, rendering the antibiotic inactive.
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by beta-lactamase enzymes or acidic conditions.
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.
Substitution: Involves reagents that can replace the 2-pentenyl side chain with other functional groups.
Major Products:
Hydrolysis: Produces penicilloic acid.
Oxidation: Produces sulfoxides or sulfones.
Substitution: Produces various semi-synthetic penicillins.
Scientific Research Applications
Penicillin F has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other beta-lactam antibiotics.
Biology: Studied for its role in the natural defense mechanisms of Penicillium notatum.
Medicine: Used as an antibiotic to treat bacterial infections, particularly those caused by gram-positive bacteria.
Industry: Employed in the production of semi-synthetic penicillins and other beta-lactam antibiotics
Mechanism of Action
Penicillin F exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis and death. The primary molecular target is the enzyme DD-transpeptidase, which is crucial for cell wall synthesis .
Comparison with Similar Compounds
Penicillin G: Has a benzyl side chain and is used for treating a wide range of bacterial infections.
Penicillin V: Has a phenoxymethyl side chain and is more stable in acidic conditions, making it suitable for oral administration.
Penicillin K: Has an octanoic acid side chain and is produced by Penicillium chrysogenum
Penicillin F’s unique side chain provides it with distinct properties, making it a valuable compound for further research and development in the field of antibiotics.
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20)/b6-5+/t9-,10+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLCJUNAKLMRGP-ZTWGYATJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151994 | |
| Record name | Penicillin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-53-6 | |
| Record name | Penicillin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penicillin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENICILLIN F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88EY1AP5UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)





![Naphtho[2,3-a]coronene](/img/structure/B86209.png)


